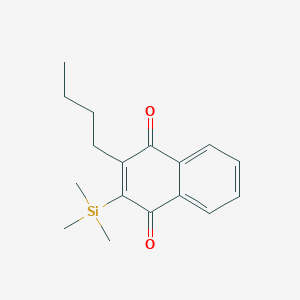
2-Butyl-3-(trimethylsilyl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- is a derivative of naphthoquinone, a class of organic compounds known for their diverse chemical properties and applications This compound is characterized by the presence of a butyl group at the 2-position and a trimethylsilyl group at the 3-position of the naphthalenedione core
準備方法
Synthetic Routes and Reaction Conditions
One common method is the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of a boron reagent with a halogenated naphthoquinone derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.
化学反応の分析
Types of Reactions
1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The butyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as multiple sclerosis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- involves its interaction with molecular targets and pathways within biological systems. For example, derivatives of naphthoquinone have been shown to modulate immune responses by promoting the expansion of CD8+ T cells and inhibiting the development of Th1 and Th17 cells . These interactions can lead to therapeutic effects in autoimmune diseases such as multiple sclerosis.
類似化合物との比較
Similar Compounds
2-Bromo-1,4-Naphthalenedione: Known for its immunomodulatory properties and potential therapeutic applications.
1,4-Naphthoquinone: The parent compound, widely studied for its chemical reactivity and biological activities.
Menadione (Vitamin K3): A synthetic naphthoquinone used as a vitamin K precursor.
Uniqueness
1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- is unique due to the presence of both butyl and trimethylsilyl groups, which can influence its chemical reactivity and biological activities. These functional groups can enhance the compound’s stability and solubility, making it a valuable molecule for various applications.
特性
CAS番号 |
75909-64-7 |
|---|---|
分子式 |
C17H22O2Si |
分子量 |
286.44 g/mol |
IUPAC名 |
2-butyl-3-trimethylsilylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H22O2Si/c1-5-6-9-14-15(18)12-10-7-8-11-13(12)16(19)17(14)20(2,3)4/h7-8,10-11H,5-6,9H2,1-4H3 |
InChIキー |
ZMTWCXFHFPLONH-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


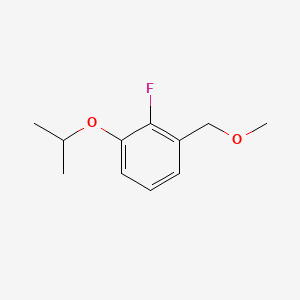
![n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide](/img/structure/B14015151.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B14015160.png)
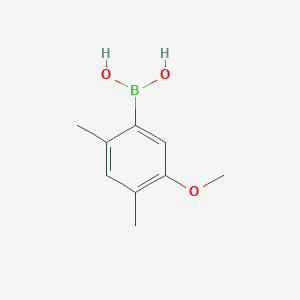

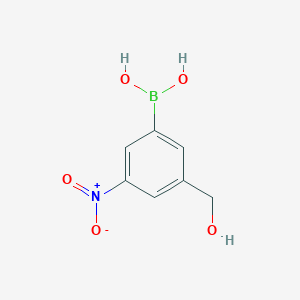
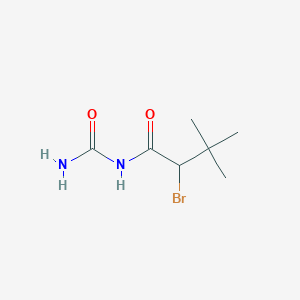
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14015190.png)
![Methyl 3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14015195.png)
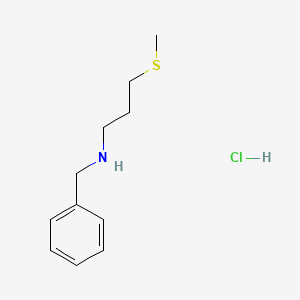
![(5E)-5-[2-(2-Ethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14015211.png)

![1-[Butoxy(phenyl)methyl]piperidine](/img/structure/B14015215.png)
